molecular formula C18H23NO3S B226315 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B226315
M. Wt: 333.4 g/mol
InChI Key: FPQSZUOIIKGSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as EPM-706, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential as a therapeutic agent. EPM-706 is a sulfonylurea derivative that has been shown to possess anti-cancer properties, making it a promising candidate for the development of new anti-cancer drugs.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it is believed that 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is essential for the stability and function of many proteins involved in cancer cell growth and survival. By inhibiting HSP90, 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to exert anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide for lab experiments is its high purity and high yield synthesis. This allows for reliable and reproducible results in experiments. Additionally, 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its anti-cancer properties, making it a well-established compound for research purposes. However, one limitation of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide. One area of interest is the development of new anti-cancer drugs based on the structure of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide and its potential therapeutic applications in other diseases, such as inflammatory and neurodegenerative diseases. Finally, research on the pharmacokinetics and pharmacodynamics of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is needed to better understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine. The resulting product is then subjected to further reactions to produce the final compound, 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide. The synthesis of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been optimized to yield high purity and high yield, making it a viable compound for research purposes.

Scientific Research Applications

4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide inhibits the growth of a wide range of cancer cells, including breast cancer, lung cancer, and colon cancer. In vivo studies have also demonstrated the anti-tumor activity of 4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide in animal models of cancer.

properties

Product Name

4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-4-22-17-12-15(3)18(13-14(17)2)23(20,21)19-11-10-16-8-6-5-7-9-16/h5-9,12-13,19H,4,10-11H2,1-3H3

InChI Key

FPQSZUOIIKGSDK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCC2=CC=CC=C2)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCC2=CC=CC=C2)C

Origin of Product

United States

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